Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester
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Overview
Description
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester is a chemical compound with the molecular formula C14H32O4Si2. It is a derivative of pentanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by trimethylsilyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester can be synthesized through the reaction of 2-methylpentanedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-methylpentanedioic acid and trimethylsilanol.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the ester.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-methylpentanedioic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for carboxylic acids in organic synthesis.
Biological Studies: The compound can be used in the synthesis of biologically active molecules.
Material Science: It is utilized in the preparation of silicon-containing polymers and materials.
Mechanism of Action
The mechanism of action of pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester involves the reactivity of the trimethylsilyl groups. These groups can be easily cleaved under acidic or basic conditions, making the compound useful as a protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester: Similar in structure but contains a methoxyimino group.
Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester: Contains an additional trimethylsilyloxy group.
Uniqueness
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester is unique due to its specific structure, which provides distinct reactivity and applications in organic synthesis and material science. Its ability to act as a protecting group for carboxylic acids sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H26O4Si2 |
---|---|
Molecular Weight |
290.50 g/mol |
IUPAC Name |
bis(trimethylsilyl) 2-methylpentanedioate |
InChI |
InChI=1S/C12H26O4Si2/c1-10(12(14)16-18(5,6)7)8-9-11(13)15-17(2,3)4/h10H,8-9H2,1-7H3 |
InChI Key |
GRKPITUYBIOOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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